molecular formula C23H17ClN2O2 B4557318 benzyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate

benzyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B4557318
M. Wt: 388.8 g/mol
InChI Key: QKCVTHNUBUZFKI-UHFFFAOYSA-N
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Description

Benzyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C23H17ClN2O2 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.0978555 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Electronic Material Applications

A study by Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, highlighting their potential as optical limiting materials for nonlinear optical (NLO) applications. The compounds exhibited significant optical nonlinearity, suggesting their utility in developing advanced optical devices (Chandrakantha et al., 2013).

Medicinal Chemistry Applications

In medicinal chemistry, Hawaiz and Samad (2012) synthesized a series of azo-pyrazoline derivatives with potential biological activity. Their research focused on the synthesis and spectroscopic characterization of these compounds, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Hawaiz & Samad, 2012).

Synthetic Chemistry and Material Science Applications

Another domain of application is in the synthesis of complex organic molecules and materials science. Swanson et al. (2003) reported on the synthesis of fluorescent dyes with potential applications in organic light-emitting diode (OLED) displays. These compounds, through strategic substitution, exhibit improved photoluminescent efficiency and photooxidative stability, making them suitable for color-conversion applications in OLED technology (Swanson et al., 2003).

Antioxidant and Anti-inflammatory Applications

Sudha, Subbaiah, and Mahalakshmi (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antioxidant and anti-inflammatory activities. Some compounds exhibited potent activity, suggesting their potential in developing treatments for conditions associated with oxidative stress and inflammation (Sudha et al., 2021).

Antimicrobial Applications

Ningaiah et al. (2014) explored the synthesis of novel pyrazole integrated 1,3,4-oxadiazoles, characterizing their antimicrobial activity against a variety of pathogens. Their findings demonstrate the compounds' efficacy as antimicrobial agents, with some showing potent activity, indicating their potential in addressing drug-resistant bacterial infections (Ningaiah et al., 2014).

Properties

IUPAC Name

benzyl 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-19-13-11-18(12-14-19)22-21(15-26(25-22)20-9-5-2-6-10-20)23(27)28-16-17-7-3-1-4-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCVTHNUBUZFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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